molecular formula C22H20N4O2S B11649195 2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11649195
M. Wt: 404.5 g/mol
InChI Key: OJLHECNMROSJNS-UHFFFAOYSA-N
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Description

2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phthalazin-1-yl Intermediate: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazin-1-yl.

    Amination: The phthalazin-1-yl intermediate is then reacted with 4-methylphenylamine under controlled conditions to introduce the amino group.

    Sulfonation: The final step involves the sulfonation of the intermediate with benzenesulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is unique due to its specific structural features, such as the presence of both phthalazin-1-yl and sulfonamide groups

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-14-7-11-17(12-8-14)24-22-19-6-4-3-5-18(19)21(25-26-22)16-10-9-15(2)20(13-16)29(23,27)28/h3-13H,1-2H3,(H,24,26)(H2,23,27,28)

InChI Key

OJLHECNMROSJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N

Origin of Product

United States

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